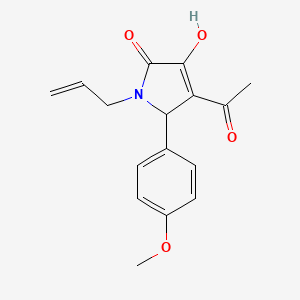
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DBM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This molecule belongs to the family of thiazolidinones, which are known for their diverse biological activities. DBM has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also activates the Nrf2 signaling pathway, which is involved in antioxidant defense mechanisms.
Biochemical and physiological effects:
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in laboratory experiments. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. Additionally, the optimal dosage and administration of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one for various therapeutic applications are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one with improved therapeutic properties. Another area of research is the evaluation of the safety and efficacy of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in preclinical and clinical studies. Additionally, the potential use of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in combination with other therapeutic agents for the treatment of various diseases is an area of active investigation. Finally, the development of new methods for the synthesis of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives is an area of ongoing research.
Synthesemethoden
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3,5-dibromo-4-hydroxybenzaldehyde and thiosemicarbazide. The reaction involves the formation of a Schiff base intermediate followed by cyclization to form the thiazolidinone ring. The final product can be obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2S2/c1-14-10(16)8(18-11(14)17)4-5-2-6(12)9(15)7(13)3-5/h2-4,15H,1H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPZIQCVCHLLCR-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)